2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid

Catalog No.
S13735956
CAS No.
M.F
C12H20N2O3
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid

Product Name

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid

IUPAC Name

2-[[2-(cyclopentylamino)acetyl]amino]pent-4-enoic acid

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C12H20N2O3/c1-2-5-10(12(16)17)14-11(15)8-13-9-6-3-4-7-9/h2,9-10,13H,1,3-8H2,(H,14,15)(H,16,17)

InChI Key

KTLXQYGVERQUFL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)O)NC(=O)CNC1CCCC1

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylamino group and a pent-4-enoic acid moiety. Its molecular formula is C12H21N2O3, and it is often encountered in the form of its hydrochloride salt, which enhances its solubility in aqueous solutions. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that may interact with biological systems.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different functional groups.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can modify the carbonyl groups present in the structure.
  • Substitution: The amino or acetamido groups can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as alkyl halides in the presence of a base.

The biological activity of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. It may exhibit inhibitory or stimulatory effects on these targets, leading to various physiological responses. The exact mechanisms of action are still under investigation, but preliminary studies suggest potential roles in modulating metabolic pathways or influencing receptor activity.

The synthesis of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid typically involves several key steps:

  • Formation of Cyclopentylamino Intermediate: Cyclopentylamine reacts with an acylating agent to produce an intermediate.
  • Acylation: The cyclopentylamino intermediate is acylated with an acyl chloride or anhydride to introduce the acetamido group.
  • Addition of Pent-4-enoic Acid Moiety: Finally, the pent-4-enoic acid moiety is added to form the complete structure, often resulting in the formation of the hydrochloride salt for stability and solubility.

This multi-step synthesis allows for precise control over the final product's structure and purity.

2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Biological Research: The compound can be used in studies investigating enzyme activity or receptor interactions.
  • Chemical Biology: Its unique structure makes it a candidate for probing biological systems at the molecular level.

Interaction studies involving 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid focus on its binding affinity and activity against various biological targets. These studies are essential for understanding how the compound modulates biological functions and could lead to insights into its therapeutic potential. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer may be employed to assess these interactions quantitatively.

Several compounds share structural similarities with 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid, each exhibiting unique properties. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Hydroxy-pent-4-enoic acidC5H8O3Contains a hydroxyl group; used in flavoring agents.
(2R)-2-Methylpent-4-enoic acidC6H10O2Chiral center; used in synthesizing other chiral compounds.
3-Aminoalkyl-1,4-diazepan-2-oneVariesInhibits melanocortin receptors; potential therapeutic uses.

Uniqueness of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic Acid

What sets 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid apart from these compounds is its specific combination of cyclopentylamine and pent-4-enoic acid functionalities, which may confer unique biological activities not present in other similar compounds. Its potential modulation of enzyme activity and receptor interactions suggests promising avenues for research and application in drug development.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

240.14739250 g/mol

Monoisotopic Mass

240.14739250 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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